A Technical Guide to the Physicochemical and Basic Properties of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid
A Technical Guide to the Physicochemical and Basic Properties of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid
Abstract: This technical guide provides a comprehensive analysis of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, a substituted benzimidazole derivative. Benzimidazoles are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities.[1][2] This document elucidates the core physicochemical properties, acid-base characteristics, and a plausible synthetic pathway for the title compound. The insights presented are tailored for researchers, scientists, and drug development professionals, offering a foundational understanding for its potential application in research and development. We will explore the structural rationale behind its properties and provide detailed experimental considerations grounded in established chemical principles.
Introduction to the Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
The benzimidazole moiety, a bicyclic system composed of fused benzene and imidazole rings, is classified as a "privileged structure" in medicinal chemistry. This designation stems from its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibitory applications.[1][2] The versatility of the benzimidazole core is largely due to the two nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites and receptors.
The specific properties of a benzimidazole derivative are heavily influenced by the nature and position of its substituents. In the case of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid , each substituent plays a critical role:
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6-Chloro Group: The electron-withdrawing nature of the chlorine atom can significantly modulate the pKa of the benzimidazole nitrogens and influence the molecule's overall electronic distribution, which can be critical for target binding and metabolic stability.
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1-Isopropyl Group: N-alkylation, particularly with a sterically bulky group like isopropyl, serves two primary purposes. It enhances lipophilicity, which can improve membrane permeability, and it can provide metabolic stability by sterically hindering enzymatic attack on the N1 position.[1][3]
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2-Propanoic Acid Group: This substituent introduces a carboxylic acid function, a key acidic center that dictates the molecule's solubility profile in aqueous media at different pH values. The presence of this group allows for salt formation, a common strategy for improving the bioavailability of drug candidates.[1]
This guide will deconstruct these components to provide a holistic view of the title compound's fundamental properties.
Molecular Profile and Physicochemical Properties
A molecule's behavior in both biological and chemical systems is fundamentally governed by its physicochemical properties. These parameters are essential for predicting absorption, distribution, metabolism, and excretion (ADME) profiles and for designing formulation strategies.
Caption: Chemical structure of the title compound.
Below is a summary of the key identifiers and computed physicochemical properties for 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid.
| Identifier / Property | Value | Source |
| CAS Number | 1312138-71-8 | [4] |
| Molecular Formula | C₁₃H₁₅ClN₂O₂ | [4] |
| Molecular Weight | 266.72 g/mol | [4] |
| SMILES | CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O | [4] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [4] |
| LogP (Octanol/Water Partition Coeff.) | 3.2878 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 4 | [4] |
Interpretation for Drug Development:
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The LogP value of 3.2878 suggests a significant degree of lipophilicity, indicating that the compound is likely to have good membrane permeability.[4] However, this also points to potentially lower aqueous solubility in its neutral state.
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The TPSA of 55.12 Ų is well within the range typically associated with good oral bioavailability (generally < 140 Ų).
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The presence of one hydrogen bond donor and three acceptors provides the capacity for specific interactions with biological targets.[4]
Core Basic and Acidic Properties
A defining characteristic of this molecule is its amphoteric nature, meaning it possesses both acidic and basic functional groups. This duality is central to its behavior in solution.
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Acidic Center: The carboxylic acid moiety (-COOH) is the primary acidic center. In aqueous solution, it can deprotonate to form a negatively charged carboxylate ion (-COO⁻). This ionization significantly enhances solubility in neutral to basic conditions.[1]
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Basic Center: The sp²-hybridized nitrogen atom at position 3 of the benzimidazole ring is the primary basic center. It has a lone pair of electrons that can accept a proton, forming a positively charged benzimidazolium cation.
The overall charge of the molecule is therefore highly pH-dependent, existing as a cation at low pH, a neutral molecule or zwitterion around its isoelectric point, and an anion at high pH. This behavior is critical for designing purification strategies (e.g., extraction, chromatography) and for understanding its physiological disposition.
Caption: pH-dependent ionization states of the molecule.
Synthesis and Characterization Strategy
While specific synthesis details for this exact molecule are proprietary or not widely published, a chemically sound and robust synthetic route can be proposed based on established benzimidazole chemistry.[5][6] The causality behind this proposed pathway is rooted in maximizing yield and purity by controlling regioselectivity.
4.1. Proposed Retrosynthetic Approach
A logical retrosynthesis involves two primary disconnections:
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N-C Bond Disconnection: The bond between the N1 nitrogen and the isopropyl group, suggesting an N-alkylation reaction as the final step. This is often preferred as it avoids potential side reactions during the initial ring formation.
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Benzimidazole Ring Disconnection: A Phillips condensation reaction, which involves the condensation of an o-phenylenediamine with a dicarboxylic acid derivative.
4.2. Experimental Protocol: A Representative Synthesis
This protocol is a self-validating system, where the successful isolation and characterization of the intermediate in Step 1 confirms the viability of the starting materials and conditions before proceeding to the final, and often more challenging, N-alkylation step.
Step 1: Synthesis of 3-(6-Chloro-1H-benzimidazol-2-yl)propanoic acid (Intermediate)
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloro-o-phenylenediamine (1.0 eq) and succinic anhydride (1.1 eq).
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Solvent/Catalyst: Add polyphosphoric acid (PPA) as both the solvent and condensing agent. The use of PPA is standard for this cyclization as it acts as a powerful dehydrating agent at elevated temperatures.[5]
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Reaction Conditions: Heat the mixture to 170-180 °C and stir for 3-4 hours. The high temperature is necessary to drive the condensation and cyclization.
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Workup and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The PPA will be hydrolyzed, and the product will precipitate.
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Purification: Neutralize the slurry with a base (e.g., NaOH solution) to pH ~7-8, which will dissolve the product. Filter to remove any insoluble impurities. Re-acidify the filtrate with an acid (e.g., HCl) to precipitate the purified intermediate. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: N-Alkylation to Yield 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid
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Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to deprotonate the N-H of the benzimidazole ring, forming a nucleophilic anion.
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Alkylation: Add 2-bromopropane (isopropyl bromide, 1.2 eq) to the mixture. The reaction is typically stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for several hours to overnight.
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Workup and Isolation: Pour the reaction mixture into water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
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Purification: The crude product can be purified using column chromatography on silica gel or by recrystallization to yield the final, pure compound.
Caption: Proposed two-step synthesis workflow.
4.3. Analytical Characterization
To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques would be employed:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the successful and regioselective addition of the isopropyl group.
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Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Biological Context and Potential Applications
While specific bioactivity data for CAS 1312138-71-8 is not extensively available in public literature, the structural motifs suggest several potential areas of investigation for researchers. The broader class of N-substituted benzimidazole derivatives has shown promise in various therapeutic areas. For instance, different benzimidazolone analogues have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi.[2][3][7] Furthermore, some chloro-substituted benzimidazole regioisomers have been investigated as selective cannabinoid receptor 2 (CB2) agonists, a target relevant for inflammatory and neuropathic pain.[5]
Given its structure, 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid could be a valuable tool compound or starting point for libraries aimed at discovering novel agents in areas such as:
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Antimicrobial drug discovery.
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Anti-inflammatory research.
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Enzyme inhibition assays, particularly targeting kinases or polymerases.
Conclusion
3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid is a molecule with a rich chemical character defined by its privileged benzimidazole core and modulating substituents. Its amphoteric nature, significant lipophilicity, and potential for diverse biological interactions make it a compound of interest for further scientific exploration. The synthetic pathway outlined in this guide provides a reliable foundation for its preparation, enabling researchers to access this molecule for screening and development purposes. This technical guide serves as a foundational resource, empowering scientific professionals to leverage the basic properties of this compound in their research endeavors.
References
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González-Díaz, H., et al. (2020). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 25(15), 3483. [Link]
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Wang, S., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. International Journal of Molecular Sciences, 14(4), 6794-6811. [Link]
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Wang, S., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. MDPI. [Link]
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Pham, E.C., et al. (2021). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 11(42), 26233-26254. [Link]
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